3-ethynyl-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyridine ring. The molecular formula of this compound is C8H4F3N, and it has a molecular weight of 171.12 g/mol . The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2-(trifluoromethyl)pyridine can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs boronic acid derivatives and palladium catalysts to form carbon-carbon bonds under mild conditions . Another method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine oxides, ethyl-substituted pyridines, and various substituted pyridine derivatives .
Scientific Research Applications
3-Ethynyl-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ethynyl-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The ethynyl group can participate in covalent bonding with target molecules, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Bromo-2-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Ethynyl-2-(trifluoromethyl)pyridine is unique due to the presence of both an ethynyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications .
Properties
CAS No. |
2228674-95-9 |
---|---|
Molecular Formula |
C8H4F3N |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.